molecular formula C11H12ClF5Si B140317 3-(Pentafluorophenyl)propyldimethylchlorosilane CAS No. 157499-19-9

3-(Pentafluorophenyl)propyldimethylchlorosilane

Cat. No.: B140317
CAS No.: 157499-19-9
M. Wt: 302.74 g/mol
InChI Key: OCIDTPKJLONLEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)propyldimethylchlorosilane typically involves the reaction of pentafluorobenzene with chlorodimethylsilane in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in specialized facilities equipped to handle the reactive nature of chlorosilanes.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenyl)propyldimethylchlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

The major products formed from reactions with this compound include siloxanes, silazanes, and silanols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Chlorodimethylsilane: Similar in structure but lacks the pentafluorophenyl group.

    Pentafluorophenylsilane: Contains the pentafluorophenyl group but lacks the chlorosilane functionality.

    Dimethylchlorosilane: Similar in structure but lacks the pentafluorophenyl group.

Uniqueness

3-(Pentafluorophenyl)propyldimethylchlorosilane is unique due to the presence of both the pentafluorophenyl group and the chlorosilane functionality. This combination imparts unique reactivity and stability, making it valuable in various scientific research applications .

Properties

IUPAC Name

chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDTPKJLONLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375099
Record name 3-(Pentafluorophenyl)propyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157499-19-9
Record name 3-(Pentafluorophenyl)propyldimethylchlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(pentafluorophenyl)propyldimethylchlorosilane interact with silica surfaces, and what are the implications for chromatography?

A1: this compound reacts with the silanol groups (Si-OH) present on the silica surface. This reaction leads to the covalent attachment of the fluorinated silane molecule to the silica, effectively replacing the polar silanol groups with a non-polar, fluorinated surface. [] This surface modification has significant implications for chromatography:

    Q2: How do researchers characterize the surface modification of silica with this compound?

    A2: The research paper highlights the use of various techniques to confirm and quantify the surface modification:

    • Solid-State NMR: (29)Si, (13)C, and (19)F NMR spectroscopy provides detailed information about the chemical structure of the modified surface, including the confirmation of the silane's attachment and insights into the arrangement of the fluorinated groups. []
    • Elemental Analysis: Measuring the carbon and fluorine content allows for the quantification of the degree of surface functionalization, confirming the amount of silane successfully attached to the silica. []
    • Adsorption Isotherms: Analyzing the adsorption behavior of nitrogen at low temperatures provides insights into the surface area and porosity of the modified material, further characterizing the impact of the silane modification on the silica's physical properties. []

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